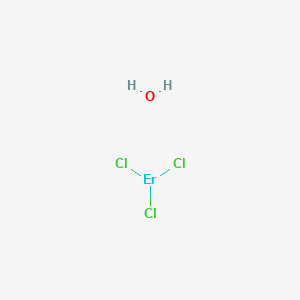

Erbium chloride (ErCl3), hexahydrate (8CI,9CI)

Description

BenchChem offers high-quality Erbium chloride (ErCl3), hexahydrate (8CI,9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erbium chloride (ErCl3), hexahydrate (8CI,9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloroerbium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVGCUEJLYELA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Er](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-75-9 | |

| Record name | Erbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Erbium(III) Chloride Hexahydrate (ErCl₃·6H₂O)

Technical Monograph: Erbium(III) Chloride Hexahydrate (ErCl₃[1]·6H₂O)

Executive Summary

Erbium(III) chloride hexahydrate is a critical trivalent lanthanide precursor used extensively in the synthesis of upconversion nanoparticles (UCNPs) for bio-imaging, erbium-doped fiber amplifiers (EDFAs) in photonics, and as a Lewis acid catalyst in organic synthesis. While chemically stable in its solid hexahydrate form, its behavior in solution is governed by complex hydrolysis equilibria that can compromise experimental reproducibility if not managed. This guide provides a definitive reference for its physicochemical properties, solubility data, and standardized handling protocols to ensure high-fidelity experimental outcomes.

Physicochemical Profile

Molecular Specifications

The hexahydrate form is the thermodynamic standard under ambient conditions. Researchers must distinguish between the anhydrous and hydrated forms, as their solubility profiles and molecular weights differ significantly.[1]

| Property | Specification | Notes |

| Formula | ErCl₃ · 6H₂O | Hexahydrate is the stable phase in air. |

| Molecular Weight | 381.71 g/mol | Calculated: Er (167.26) + 3×Cl (35.45) + 6×H₂O (18.02). |

| CAS Number | 10025-75-9 | Distinct from anhydrous (10138-41-7). |

| Appearance | Pink/Rose-Violet Crystals | Color arises from f-f electronic transitions of Er³⁺. |

| Crystal Structure | Monoclinic | Space group P2/n or C2/m; Er³⁺ is octa-coordinated [Er(H₂O)₆Cl₂]⁺.[2] |

| Hygroscopicity | High (Deliquescent) | Absorbs atmospheric moisture; store in a desiccator. |

Thermal Stability

-

Dehydration : Occurs in stages upon heating. Loss of water begins > 100°C.

-

Decomposition : Heating above 300°C in air risks formation of Erbium Oxychloride (ErOCl) rather than pure anhydrous ErCl₃. Anhydrous synthesis requires heating in a stream of HCl gas or vacuum sublimation with NH₄Cl.

Solubility and Solution Thermodynamics[3][4]

Aqueous Solubility

Erbium(III) chloride hexahydrate is highly soluble in water.[3][4][5][6][7] The dissolution process is driven by the high hydration enthalpy of the trivalent Er³⁺ ion, which overcomes the lattice energy.

| Solvent | Solubility (Approx. @ 25°C) | Thermodynamic Character |

| Water | Very High (> 1000 g/L) | Exothermic dissolution (typically). Forms [Er(H₂O)₈]³⁺ and [Er(H₂O)₉]³⁺ species. |

| Ethanol | Soluble | Solubility is lower than in water; often used for sol-gel precursors. |

| Acetone | Moderately Soluble | Used for specific organic catalytic reactions. |

Note: While specific gravimetric data ( g/100g ) varies by source, lanthanide chlorides generally exhibit solubilities exceeding 3.5 mol/kg in water at ambient temperatures.

The Hydrolysis Trap (Expert Insight)

A common failure mode in ErCl₃ solution preparation is the neglect of pH. Like all heavy lanthanides, Er³⁺ is a weak acid in solution. At neutral pH (pH ~7), dilute solutions are susceptible to hydrolysis, leading to the formation of insoluble hydroxides or colloidal species that scatter light and interfere with optical measurements.

Hydrolysis Mechanism:

To maintain the Er³⁺ species in its free, active form, the equilibrium must be shifted left by increasing acidity.

Visualization of Solution Dynamics

The following diagram illustrates the competition between dissolution and hydrolysis, emphasizing the necessity of acidification.

Caption: Figure 1. Dissolution dynamics of ErCl₃. Acidification prevents the irreversible formation of hydroxides.

Experimental Protocol: Preparation of High-Purity Stock Solution

Objective: Prepare a stable 1.0 M Erbium(III) Chloride stock solution free of turbidity.

Reagents Required[1]

-

Erbium(III) Chloride Hexahydrate (99.9% or higher trace metal basis).[6]

-

Deionized Water (Type I, 18.2 MΩ·cm).

-

Hydrochloric Acid (1.0 M, Analytical Grade).

Step-by-Step Methodology

-

Stoichiometric Calculation : To prepare 100 mL of 1.0 M solution, calculate the mass required:

-

Weighing : Weigh 38.17 g of ErCl₃·6H₂O.[3][6][7][8]

-

Precaution: Perform rapidly or in a dry box. The solid is deliquescent and will absorb water, altering the precise mass-to-mole ratio if left exposed.

-

-

Initial Dissolution : Add the solid to a volumetric flask containing approximately 60 mL of deionized water. Swirl gently. The solution should turn pink.

-

Acidification (Critical Step) : Before diluting to volume, add 0.5 - 1.0 mL of 1.0 M HCl .

-

Why? This suppresses the hydrolysis equilibrium (

) and ensures the solution remains optically clear over long-term storage.

-

-

Final Dilution : Add deionized water to the 100 mL mark. Invert 10 times to mix.

-

Filtration (Optional) : If using for optical applications (e.g., spectroscopy), filter through a 0.22 µm PVDF membrane to remove any insoluble dust or trace oxide impurities from the raw material.

Workflow Diagram

Caption: Figure 2. Standardized workflow for preparing stable Erbium stock solutions.

Applications in Research & Development

Upconversion Nanoparticles (UCNPs)

ErCl₃ is the primary dopant source for synthesizing

Fiber Optics (EDFA)

In the fabrication of Erbium-Doped Fiber Amplifiers, ErCl₃ is often used in solution-doping techniques (MCVD). The solubility in ethanol is exploited here to soak the porous silica soot before sintering.

Catalysis

Acts as a mild Lewis acid catalyst for reactions such as the Friedel-Crafts acylation and the synthesis of amino phosphonates. The hexahydrate is preferred over the anhydrous form for ease of handling, provided the water of crystallization does not interfere with the reaction mechanism.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19103329, Erbium trichloride hexahydrate. Retrieved from [Link]

- Migdisov, A. A., & Williams-Jones, A. E. (2007).A spectrophotometric study of erbium (III) speciation in chloride solutions at elevated temperatures. Journal of Chemical Thermodynamics.

- IUPAC-NIST Solubility Data Series.Rare Earth Metal Chlorides in Water and Aqueous Systems. (General reference for Lanthanide solubility trends).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. CAS 10025-75-9: Erbium trichloride hexahydrate [cymitquimica.com]

- 4. CAS 10025-84-0: Lanthanum chloride heptahydrate [cymitquimica.com]

- 5. Erbium Chloride-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Erbium Chloride Hexahydrate - ProChem, Inc. [prochemonline.com]

- 8. aemree.com [aemree.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Erbium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O), a pink hygroscopic crystalline solid, is a crucial precursor in the synthesis of various erbium-containing materials with applications in optics, lasers, and pharmaceuticals. A thorough understanding of its three-dimensional atomic arrangement is paramount for predicting its chemical behavior, optimizing reaction conditions, and designing novel derivatives. This in-depth technical guide provides a comprehensive overview of the crystal structure of erbium(III) chloride hexahydrate and delineates a field-proven, self-validating protocol for its single-crystal X-ray diffraction (SCXRD) analysis. The causality behind each experimental choice is explained, ensuring technical accuracy and empowering researchers to confidently apply these principles to their own investigations.

Introduction: The Significance of Crystalline Order

The precise arrangement of atoms and molecules in a crystalline solid dictates its macroscopic properties. For erbium(III) chloride hexahydrate, the coordination environment of the erbium ion, the nature of the hydrated complex, and the interplay of hydrogen bonding are all encoded within its crystal structure. Elucidating this structure provides invaluable insights into its reactivity, stability, and potential for isomorphous substitution, a key strategy in the development of new materials and active pharmaceutical ingredients.

The Crystal Structure of Erbium(III) Chloride Hexahydrate: A Monomeric Complex

Recent comprehensive crystallographic studies have definitively established the crystal structure of erbium(III) chloride hexahydrate.[1][2] It crystallizes in the monoclinic crystal system with the space group P2/c. The asymmetric unit contains one erbium cation, two chloride anions, and six water molecules.

The structure is characterized by the presence of discrete, monomeric cationic complexes of [Er(H₂O)₆Cl₂]⁺. In this complex, the erbium(III) ion is octa-coordinated, bonded to six water molecules and two chloride ions.[3][4] This coordination geometry can be described as a distorted square antiprism. The remaining chloride ion exists as a counter-anion, balancing the charge of the complex cation and participating in an extensive network of hydrogen bonds with the coordinated water molecules. This hydrogen bonding network is crucial for the stability of the crystal lattice.

The heavier lanthanide(III) chloride hexahydrates, including the erbium analogue, are isostructural with gadolinium(III) chloride hexahydrate, adopting the GdCl₃·6H₂O structure type.[5]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for erbium(III) chloride hexahydrate, as determined by single-crystal X-ray diffraction at 100 K.[2]

| Parameter | Value |

| Chemical Formula | ErCl₃·6H₂O |

| Formula Weight | 381.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | Value to be sourced from primary literature |

| b (Å) | Value to be sourced from primary literature |

| c (Å) | Value to be sourced from primary literature |

| β (°) | Value to be sourced from primary literature |

| Volume (ų) | Value to be sourced from primary literature |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be sourced from primary literature |

Note: Precise unit cell parameters and other quantitative data should be obtained from the primary literature, such as the comprehensive study by Kandabadage et al. (2024).

Experimental Workflow: A Self-Validating Protocol for Crystal Structure Determination

The determination of the crystal structure of a hygroscopic compound like erbium(III) chloride hexahydrate requires meticulous experimental technique. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the data at each stage.

Figure 1: Experimental workflow for the crystal structure analysis of erbium(III) chloride hexahydrate.

Step 1: Crystal Growth - The Foundation of Quality Data

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. For erbium(III) chloride hexahydrate, which is soluble in water, a slow evaporation method is highly effective.

Protocol:

-

Prepare a saturated aqueous solution of erbium(III) chloride hexahydrate at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a watch glass, leaving a small opening to allow for slow evaporation.

-

Store the dish in a vibration-free environment at a constant temperature.

-

Monitor the dish over several days for the formation of well-defined, pink, single crystals.

Causality: Slow evaporation is crucial as it allows the molecules to arrange themselves in a highly ordered, crystalline lattice, minimizing defects and twinning. Rapid crystallization often leads to poorly formed or polycrystalline material unsuitable for single-crystal XRD.

Step 2: Crystal Selection and Mounting - Preserving the Crystalline Integrity

Due to its hygroscopic nature, erbium(III) chloride hexahydrate crystals must be handled in an inert environment to prevent dehydration and loss of crystallinity.

Protocol:

-

Under a stereomicroscope, select a single crystal with well-defined faces and no visible cracks or inclusions. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[6]

-

In a moisture-free environment (e.g., a glove bag or a dry box), coat the selected crystal with a cryoprotectant oil such as Paratone-N.[7]

-

Using a micromanipulator, carefully mount the oil-coated crystal onto the tip of a cryoloop. The surface tension of the oil will hold the crystal in place.[7]

Causality: The oil coating serves a dual purpose: it prevents the crystal from dehydrating by providing a barrier to the atmosphere, and it acts as a cryoprotectant, preventing the formation of crystalline ice during the cooling process on the diffractometer.

Step 3: Data Collection - Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers equipped with a cryo-cooling system are essential for obtaining high-quality data from hydrated and potentially sensitive crystals.

Protocol:

-

Carefully transfer the mounted crystal to the goniometer head of the diffractometer.

-

Immediately cool the crystal to 100 K using a stream of cold nitrogen gas.

-

Center the crystal in the X-ray beam using the instrument's alignment camera.

-

Perform an initial set of short-exposure diffraction images to determine the unit cell parameters and crystal quality.

-

Based on the initial analysis, devise a data collection strategy to ensure complete and redundant diffraction data are collected.

-

Execute the full data collection run.

Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions. It also reduces the rate of radiation damage to the crystal.

Step 4: Structure Solution and Refinement - From Diffraction to a 3D Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Specialized software is used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to match the experimental data.

Protocol:

-

Data Reduction and Integration: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Structure Solution: Use direct methods or Patterson methods (e.g., with the SHELXT program) to determine the positions of the heavy atoms (Er and Cl).

-

Structure Refinement: Iteratively refine the atomic positions, displacement parameters, and occupancies against the experimental data using a least-squares minimization algorithm (e.g., with the SHELXL program). Difference Fourier maps are used to locate the lighter atoms (O and H).

-

Structure Validation: Once the refinement has converged, validate the final structure using software such as checkCIF to ensure that the model is chemically reasonable and consistent with crystallographic standards.

Causality: The iterative refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the structural model. This ensures that the final atomic arrangement is the most probable one that gives rise to the experimental data.

Visualizing the Structure: The Coordination Environment of Erbium

The following diagram illustrates the coordination environment of the erbium(III) ion in the [Er(H₂O)₆Cl₂]⁺ complex.

Figure 2: Coordination of the erbium(III) ion in the [Er(H₂O)₆Cl₂]⁺ complex.

Conclusion: From Structure to Application

The detailed analysis of the crystal structure of erbium(III) chloride hexahydrate provides a fundamental understanding of its chemical and physical properties. The robust experimental protocol outlined in this guide, grounded in the principles of scientific integrity and causality, empowers researchers to obtain high-quality crystallographic data for this and other hygroscopic materials. This knowledge is critical for the rational design of new erbium-based compounds with tailored properties for applications in diverse fields, from advanced optical materials to innovative therapeutic agents.

References

-

Erbium(III) chloride. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Chemistry Teaching Labs - scXRD: Mounting single crystals. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

- Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)]. (2024).

-

Erbium(III) chloride hexahydrate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

- Kandabadage, T., Legnon, B., & Baranets, S. (2024). Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)].

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved March 7, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2018, June 15). Carleton College. Retrieved March 7, 2026, from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 3(3), 235–241.

-

X-ray Crystallography: Crystal Mounting. (2021, January 29). YouTube. Retrieved March 7, 2026, from [Link]

-

Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)]. (2024). IUCr Journals. Retrieved March 7, 2026, from [Link]

-

Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)]. (2024). LSU Scholarly Repository. Retrieved March 7, 2026, from [Link]

-

Erbium(III) Chloride Hexahydrate (ErCl3·6H2O). (n.d.). AEM REE. Retrieved March 7, 2026, from [Link]

-

Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]

- Redetermination of [EuCl2(H2O)6]Cl. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), i27.

-

XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2023). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

-

Erbium trichloride hexahydrate. (n.d.). Periodic Table. Retrieved March 7, 2026, from [Link]

-

Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Hampton Research. Retrieved March 7, 2026, from [Link]

- The X-Ray Crystallography Evidence of Selective Co-Crystallization Between [Au I 6 Ag I 3 Cu II 3 ] 3+ Chiral Metallo-Supramolecular Complex and Λ‒[Co(EDTA)] − Isomer. (2025). Indonesian Journal of Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

Unveiling the Optical Dynamics of Erbium(III) Chloride Solutions: A Comprehensive Technical Guide

Executive Summary

Erbium(III) chloride (

This technical guide provides a rigorous framework for understanding the optical properties of

Mechanistic Foundations of Optical Dynamics

Absorption and Speciation in Solution

The optical absorption spectrum of

Solvation Dynamics and Luminescence Quenching

A critical challenge in utilizing

-

The Causality of Quenching: High-frequency vibrational oscillators, specifically O-H stretches in water (~3400

) and C-H stretches in organic ligands (~2900 -

Spatial Sensitivity: Research indicates that hydrogen atoms located within a sphere of 4.7 Å from the

metal center cause sufficient quenching to obliterate the 1.54 µm emission[5].

To circumvent this, researchers strategically replace aqueous media with deuterated solvents (

Visualizing the Photophysical Pathways

Photophysical pathways of Er3+ under 980 nm excitation.

Quantitative Data Summary

The following tables synthesize the core optical parameters of

Table 1: Major Absorption Peaks of Erbium(III) Chloride Solutions [1]

| Wavelength (nm) | Transition (From

Table 2: Influence of Solvation Environment on

(Note:

Experimental Protocols

Protocol 1: High-Fidelity Spectroscopic Characterization & Judd-Ofelt Parameterization

To accurately model the optical behavior of

Step-by-Step Methodology:

-

Solution Preparation: Dissolve anhydrous

in a deuterated solvent (e.g., -

Baseline Correction: Place pure

in a matched quartz cuvette (1 cm path length) and record a baseline from 250 nm to 1700 nm. Causality: This eliminates solvent scattering and intrinsic solvent absorption artifacts. -

Spectral Acquisition: Scan the

solution across the same range using a high-resolution UV-Vis-NIR spectrophotometer. Ensure the hypersensitive 520 nm peak and the 1530 nm telecom peak are captured without detector saturation. -

Data Processing: Calculate the experimental oscillator strengths (

) by integrating the area under each of the distinct f-f absorption bands. -

Judd-Ofelt Fitting: Perform a least-squares fit of the experimental oscillator strengths against the theoretical matrix elements to derive the phenomenological parameters (

, -

Self-Validating System:

-

Validation 1: Calculate the root-mean-square (RMS) deviation between

and -

Validation 2: Calculate the branching ratios (

) for all transitions from a given excited state. The sum of all branching ratios must equal exactly 1.0. If

-

Protocol 2: Synthesis of NIR-Emitting :Quinolin-8-olate Nanoparticles

Direct excitation of

Workflow for synthesizing Er3+:quinolin-8-olate nanoparticles.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 0.38 g of

in 20 mL of ethanol. In a separate vessel, dissolve 0.44 g of 8-hydroxyquinoline (8-HQ) in 20 mL of ethanol[3]. -

Thermal Activation: Transfer the

solution to a three-neck flask and heat to 60°C under constant stirring. Causality: Heating provides the thermodynamic activation energy required to displace the tightly bound water molecules from the -

Ligand Addition: Slowly add the 8-HQ solution dropwise to the heated

solution[3]. -

pH-Driven Complexation: Adjust the pH of the mixture to ~8.0 using a 0.1 M NaOH solution[3]. Causality: The alkaline environment deprotonates the hydroxyl group of 8-HQ, forming the quinolin-8-olate anion. This enables coordinate covalent bonding with the

center, triggering the precipitation of pale pink nanoparticles. -

PEGylation: Dissolve 0.5 g of Polyethylene Glycol (PEG) in 10 mL of deionized water. Add this to the suspension and stir for 4 hours at 60°C to coat the nanoparticles, preventing steric aggregation[3].

-

Purification: Cool to room temperature, centrifuge at 10,000 rpm for 20 minutes, and dialyze against deionized water for 48 hours to remove unreacted precursors[3].

-

Self-Validating System: Measure the UV-Vis absorption spectrum of the purified nanoparticle suspension. Free 8-HQ exhibits a sharp absorption peak at ~320 nm. Upon successful coordination with

, this peak undergoes a bathochromic shift to ~370-380 nm. If the 320 nm peak persists, unreacted ligand remains, indicating incomplete dialysis or failed complexation.

References

-

Absorption of Light Energy - Flinn Scientific - 1

-

Application Notes and Protocols for Erbium(3+):quinolin-8-olate Nanoparticles in Bioimaging - Benchchem - 3

-

A spectrophotometric study of erbium (III) speciation in chloride solutions at elevated temperatures - ResearchGate / Chemical Geology - 4

-

Infrared to visible upconversion luminescence of trivalent erbium tetrafluoroborate complexes - Optica Publishing Group - 6

-

Quenching of Er(III) luminescence by ligand C–H vibrations: Implications for the use of erbium complexes in telecommunications - AIP Publishing - 5

-

Judd-Ofelt Analysis of High Erbium Content Yttrium-Aluminum and Yttrium-Scandium-Aluminum Garnet Ceramics - MDPI - 7

-

Erbium(III) chloride - Wikipedia - 2

Sources

An In-Depth Technical Guide to the Absorption Spectrum of Erbium(III) Chloride Hexahydrate in Aqueous Solution

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the absorption spectrum of erbium(III) chloride hexahydrate (ErCl₃·6H₂O) dissolved in water. It is intended for researchers, scientists, and professionals in drug development who utilize lanthanide spectroscopy. The guide delves into the theoretical underpinnings of the f-f electronic transitions of the Er(III) aqua ion, offers a detailed, field-proven protocol for acquiring high-fidelity absorption spectra, and presents a thorough analysis of the spectral features. Key concepts such as hypersensitive transitions are explained, and the influence of the aqueous coordination environment on the spectral characteristics is discussed. This document is structured to serve as a practical and authoritative resource, ensuring scientific integrity through validated methodologies and comprehensive referencing to established literature.

Introduction: The Unique Optical Properties of Erbium(III)

The lanthanide series of elements, often referred to as rare earth elements, exhibit unique optical properties stemming from their complex electronic configurations. Unlike transition metals where d-d transitions are heavily influenced by the ligand field, the 4f electrons of lanthanide ions are well-shielded by the outer 5s and 5p electrons. This shielding results in absorption and emission spectra characterized by sharp, narrow, and well-defined bands that are relatively insensitive to the immediate chemical environment.

Erbium(III) (Er³⁺), with its [Xe] 4f¹¹ electronic configuration, is of particular interest due to its numerous applications in optical amplification, laser technology, and as a luminescent probe in biological systems.[1] When erbium(III) chloride hexahydrate (ErCl₃·6H₂O), a pink hygroscopic crystalline solid, is dissolved in water, the erbium ion forms an aqua complex, typically written as [Er(H₂O)ₙ]³⁺, where 'n' is the coordination number.[2][3][4] Ab initio molecular dynamics studies suggest a mixture of coordination numbers eight and nine in aqueous solution.[5] The interaction with the surrounding water molecules, while weak, subtly influences the probabilities of the electronically forbidden f-f transitions, making absorption spectroscopy a powerful tool to probe the local coordination environment of the Er(III) ion.

This guide will focus on the practical and theoretical aspects of measuring and interpreting the absorption spectrum of the Er(III) aqua ion, providing the necessary framework for its application in research and development.

Theoretical Background: Understanding the f-f Transitions of Er(III)

The absorption spectrum of the Er(III) aqua ion is dominated by a series of weak and sharp peaks in the ultraviolet (UV), visible, and near-infrared (NIR) regions. These peaks arise from intra-configurational f-f transitions, which are Laporte (parity) forbidden. The transitions become partially allowed through mechanisms that break the inversion symmetry of the lanthanide ion's coordination sphere, such as vibronic coupling or the influence of the ligand field.

The energy levels of the Er(III) ion are described by Russell-Saunders coupling, giving rise to terms denoted as ²ˢ⁺¹Lⱼ, where S is the total spin angular momentum, L is the total orbital angular momentum, and J is the total angular momentum. The absorption spectrum corresponds to transitions from the ⁴I₁₅/₂ ground state to various excited states.

Hypersensitive Transitions

A notable feature in the absorption spectra of certain lanthanide ions, including Er(III), is the presence of "hypersensitive" transitions.[6][7][8] These transitions exhibit a pronounced sensitivity to changes in the coordination environment of the metal ion.[9] For Er(III), the transitions around 525 nm (⁴I₁₅/₂ → ²H₁₁/₂) and in the near-infrared are particularly sensitive to the nature of the surrounding ligands.[1][10] The intensity of these transitions can provide valuable information about the symmetry of the coordination sphere and the nature of the metal-ligand bonds.[6] The dynamic-coupling model is often invoked to explain the mechanism behind hypersensitive transitions.[11]

Experimental Protocol: Measurement of the Absorption Spectrum

The following protocol outlines a robust and reproducible method for obtaining the absorption spectrum of an aqueous solution of ErCl₃·6H₂O.

Materials and Instrumentation

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O): High purity (e.g., 99.9% or greater).

-

Deionized Water: High-purity, 18 MΩ·cm.

-

UV-Vis-NIR Spectrophotometer: A dual-beam instrument capable of scanning from the UV to the NIR region (e.g., 300 nm to 1600 nm) is recommended to capture all relevant transitions.[12]

-

Quartz Cuvettes: Matched pair with a 1 cm path length.

-

Analytical Balance: For accurate weighing of the ErCl₃·6H₂O.

-

Volumetric Flasks and Pipettes: Class A for accurate solution preparation.

Solution Preparation

-

Stock Solution (e.g., 0.1 M):

-

Accurately weigh the required amount of ErCl₃·6H₂O (Molar Mass: 381.71 g/mol ).

-

Quantitatively transfer the solid to a volumetric flask of the desired volume.

-

Dissolve the solid in a small amount of deionized water.

-

Once fully dissolved, dilute to the mark with deionized water and mix thoroughly. The resulting solution will have a characteristic pink to red color.[3]

-

-

Working Solutions:

-

Prepare a series of dilutions from the stock solution to determine molar absorptivity and to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

-

Spectrophotometric Measurement

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with deionized water.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction across the desired wavelength range (e.g., 300 nm to 1600 nm).

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the ErCl₃ solution to be measured.

-

Fill the sample cuvette with the ErCl₃ solution.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum.

-

-

Data Processing:

-

Save the spectral data.

-

If necessary, process the data to correct for any baseline drift.[13]

-

Experimental Workflow

Caption: Workflow for the preparation and spectroscopic measurement of aqueous ErCl₃ solutions.

Data Analysis and Interpretation

The absorption spectrum of aqueous ErCl₃ is characterized by a series of sharp, low-intensity peaks corresponding to the f-f transitions.

Key Absorption Bands

The table below summarizes the prominent absorption bands for the Er(III) aqua ion, with assignments of the electronic transitions from the ⁴I₁₅/₂ ground state.

| Wavelength (nm) | Wavenumber (cm⁻¹) | Transition from ⁴I₁₅/₂ to Excited State |

| ~379 | ~26385 | ⁴G₁₁/₂ |

| ~488 | ~20492 | ⁴F₇/₂ |

| ~523 | ~19120 | ²H₁₁/₂ (Hypersensitive) |

| ~653 | ~15314 | ⁴F₉/₂ |

| ~974 | ~10267 | ⁴I₁₁/₂ |

| ~1530 | ~6536 | ⁴I₁₃/₂ |

Note: The exact peak positions may vary slightly depending on the concentration and the specific instrumentation used.

Visualization of Electronic Transitions

The following diagram illustrates the major electronic transitions responsible for the observed absorption bands of the Er(III) ion.

Caption: Simplified energy level diagram for Er(III) showing key absorption transitions.

Conclusion and Future Directions

This guide has provided a detailed overview of the principles and practices for measuring and interpreting the absorption spectrum of erbium(III) chloride hexahydrate in water. The characteristic sharp absorption bands, arising from Laporte-forbidden f-f transitions, serve as a sensitive probe of the local coordination environment of the Er(III) ion. The hypersensitive transitions, in particular, offer valuable insights into the symmetry and nature of the aqua complex.

The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals. Future work could involve extending these studies to more complex aqueous environments, such as those containing biological macromolecules or potential drug candidates, to investigate the interactions between the Er(III) ion and these species. Furthermore, advanced spectroscopic techniques, such as circular dichroism and luminescence spectroscopy, can be used in conjunction with absorption spectroscopy to gain a more complete understanding of the structure and dynamics of erbium complexes in solution.

References

- Canadian Science Publishing. (2017, July 13). XEOL spectroscopy of lanthanides in aqueous solution.

- RSC Publishing. Online monitoring of lanthanide species with combined spectroscopy in flowing aqueous aerosol systems.

- Optica Publishing Group. Ultraviolet Spectroscopic Determination of Five Lanthanide Elements without Prior Separation.

- MDPI. (2024, August 25). Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems.

- RSC Publishing. The structure of the lanthanide aquo ions in solution as studied by 17O NMR spectroscopy and DFT calculations.

- ResearchGate. (2016, January 12). A Study on the Hypersensitive Transitions of Nd(III), Ho(III) and Er(III) Complexes in Aqueous Solution.

- ResearchGate. RELATIVE INTENSITIES OF f-f TRANSITIONS OF ERBIUM(III) ION STUDIED BY PHOTOACOUSTIC SPECTROSCOPY.

- ResearchGate. Relative intensities of f-f transitions of erbium(III) ion studied by photoacoustic spectroscopy.

- ACS Publications. Hypersensitivity in the absorption spectra of erbium(III) complexes in aqueous solutions.

- MDPI. (2023, May 26). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices.

- ACS Publications. Hypersensitive transitions of six-, seven-, and eight-coordinate neodymium, holmium, and erbium chelates.

- Wikipedia. Erbium(III) chloride.

- NIMS Materials Data Repository. (2025, May 2). Article and Dataset.

- VIPEr. VISIBLE NEAR-IR NEAR-UV.

- CymitQuimica. CAS 10025-75-9: Erbium trichloride hexahydrate.

- Rsc.org. Supporting Information.

- ResearchGate. (a) UV–vis–NIR absorption spectra of Er³⁺-complexes obtained from ErCl3....

- ResearchGate. Absorption spectra of Er 3 and Yb 3 ions in the range of a 300 to 750....

- NIH. Erbium chloride | Cl3Er | CID 66277.

- PubMed. (2013, December 5). Erbium(III) in aqueous solution: an ab initio molecular dynamics study.

- ResearchGate. (2025, August 6). Mechanisms of f–f hypersensitive transition intensities of lanthanide trihalide molecules: a spin–orbit configuration interaction study.

Sources

- 1. ipme.ru [ipme.ru]

- 2. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. CAS 10025-75-9: Erbium trichloride hexahydrate [cymitquimica.com]

- 4. Erbium chloride | Cl3Er | CID 66277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erbium(III) in aqueous solution: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ionicviper.org [ionicviper.org]

- 13. rsc.org [rsc.org]

Technical Guide: Erbium(III) Chloride – Anhydrous vs. Hexahydrate

[1]

Executive Summary

Erbium(III) chloride (

This guide analyzes the physiochemical divergence between these two forms. For researchers in photonics , the presence of hydroxyl groups in the hexahydrate is a "poison" that quenches near-infrared (NIR) emission.[1] In drug development , the hexahydrate serves as the primary soluble source for synthesizing chelated radiopharmaceuticals, provided strict stoichiometry is maintained.[1] This document provides the technical grounding to select, handle, and synthesize the correct form for your experimental constraints.

Part 1: Physiochemical Properties & Structural Crystallography[1]

The fundamental difference between the two forms lies in their coordination chemistry.[1] In the hexahydrate, water molecules are intrinsic ligands, occupying the inner coordination sphere of the

Comparative Data Table

| Property | Anhydrous Erbium(III) Chloride | Erbium(III) Chloride Hexahydrate |

| Formula | ||

| Molar Mass | 273.62 g/mol | 381.71 g/mol |

| Appearance | Violet / Purple crystalline plates | Pink / Red deliquescent crystals |

| Crystal System | Monoclinic ( | Monoclinic |

| Space Group | ||

| Coordination | 6-coordinate (Octahedral geometry) | 8-coordinate ( |

| Melting Point | 776 °C | ~163 °C (Dissolves in crystal water/decomposes) |

| Density | 4.1 g/cm³ | ~2.4 g/cm³ (varies by hydration exactness) |

| Solubility (Water) | Soluble (Highly Exothermic) | Highly Soluble |

| Solubility (Ethanol) | Moderate (forms solvates) | Soluble |

Crystallographic Insight[1]

-

Anhydrous (

): Adopts a layer structure of the -

Hexahydrate (

): The structure consists of discrete

Part 2: Thermodynamic Stability & Dehydration Challenges

A common error in laboratory practice is attempting to dry the hexahydrate by simple heating.[1] This approach fails due to the hydrolysis sensitivity of the erbium cation at elevated temperatures.[1]

The Hydrolysis Trap

When

Reaction Pathway:

To obtain pure anhydrous

Visualization: Thermal Decomposition Pathways

Figure 1: Thermal decomposition pathways of Erbium Chloride Hexahydrate.[1][2] Note that simple heating leads to contamination (ErOCl), while the Ammonium Chloride route yields the pure anhydrous form.[1]

Part 3: Synthesis & Preparation Protocols[1][2][6]

Protocol A: Synthesis of Anhydrous (Ammonium Chloride Route)

Objective: Produce ultra-dry

Materials:

-

(Erbium Oxide) or

- (Ammonium Chloride, anhydrous)[1]

-

Quartz reaction tube, Vacuum line, Tube furnace.[1]

Step-by-Step Methodology:

-

Mixing: Mix

with a 6-10x molar excess of -

Low-Temperature Chlorination (200-300°C): Heat the mixture under a slow flow of dry Nitrogen or Argon.[1]

-

Sublimation (350-400°C): Connect the vessel to a vacuum line. Ramp temperature to 350-400°C.

-

Storage: Transfer immediately to an Argon-filled glovebox.

Protocol B: Handling the Hexahydrate for Biological Assays

Objective: Prepare a stock solution for cell viability or MRI contrast synthesis.

Materials:

Methodology:

-

Weighing: Weigh the hexahydrate rapidly. It is deliquescent; prolonged exposure to air will absorb undefined amounts of water, altering the molecular weight and molarity calculations.

-

Dissolution: Dissolve in slightly acidic water (pH 4-5) rather than neutral water.

-

Filtration: Filter through a 0.22 µm membrane to remove any insoluble oxychloride traces present in the commercial reagent.[1]

Part 4: Applications & Decision Matrix

The choice between anhydrous and hexahydrate is dictated by the solvent system and the tolerance for Oxygen/Hydrogen (OH) bonds.[1]

Photonics & Optical Fibers (EDFA)

Requirement: Anhydrous Only. [1][2]

-

Mechanism: Erbium-Doped Fiber Amplifiers (EDFA) rely on the

transition (1550 nm).[1] -

The Problem with Hexahydrate: The O-H bond vibration (approx. 3400 cm⁻¹) creates a harmonic overtone that overlaps with the erbium emission bands.[1] If hydrated erbium is used during the glass melting process, residual OH groups quench the fluorescence via non-radiative decay, destroying the amplifier's efficiency.[1]

Drug Development & Radiopharmaceuticals

Requirement: Hexahydrate (High Purity).

-

Application: Synthesis of chelates (e.g., Er-DOTA, Er-DTPA) for radio-therapeutic applications (using

).[1] -

Reasoning: These synthesis reactions occur in aqueous or alcoholic buffers.[1] The hexahydrate is readily soluble and kinetically fast to react with chelating ligands.[1] Using anhydrous material here is unnecessary and cost-prohibitive, as it would immediately hydrate upon contact with the solvent.

-

Critical Parameter: Trace Metal Purity. For drug development, the presence of other lanthanides (impurities) competes for the chelator, reducing the specific activity of the drug.[1]

Decision Logic Visualization

Figure 2: Decision matrix for selecting the appropriate Erbium Chloride form based on solvent compatibility and application constraints.

Part 5: Safety & Toxicology (E-E-A-T)[1]

While Erbium is generally considered to have low toxicity compared to heavy metals, specific hazards apply to the chloride forms.[1]

-

Fibrogenic Potential: Recent toxicological assessments indicate that rare earth chlorides, including

, can be fibrogenic (inducing tissue scarring) if inhaled as dust.[1] This is particularly relevant when handling the fine powder of the anhydrous form.[1] -

Exothermic Hydration: Adding water to anhydrous

releases significant heat.[1] In a closed vessel or with small volumes, this can cause splattering.[1] Always add the solid to a larger volume of water slowly.[1] -

Acidity: Solutions of

are acidic due to hydrolysis (

References

-

PubChem. (2025).[1][8] Erbium Chloride | Cl3Er - Structure, Properties, and Safety. National Library of Medicine.[1] [Link][1]

-

Wikipedia. (2025).[1] Erbium(III) chloride - Crystal Structure and Preparation. [Link][1][5]

-

American Elements. (2025). Erbium Chloride Anhydrous and Hexahydrate Product Information. [Link][1]

Sources

- 1. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 10025-75-9: Erbium trichloride hexahydrate [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermal Decomposition Mechanism of CL-20 at Different Temperatures by ReaxFF Reactive Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1354136A - Preparation method of anhydrous rich yttrium chloride mixed rare earth - Google Patents [patents.google.com]

- 8. Erbium chloride | Cl3Er | CID 66277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Erbium(III) Chloride Hexahydrate: Technical Hazard Analysis & Safety Protocol

Executive Summary

Erbium(III) chloride hexahydrate is a critical precursor in the synthesis of erbium-doped optical fibers, nanocrystals for bioimaging, and photonic materials. While often categorized as a moderate hazard (Signal Word: Warning ), its safety profile is frequently underestimated in research settings. The compound’s primary risks stem from its hygroscopic nature and its potential to hydrolyze into acidic byproducts (HCl) upon contact with moisture or mucous membranes. This guide provides a mechanistic understanding of these hazards to establish self-validating safety protocols for research and drug development environments.

Physicochemical Profile & Stability Mechanisms

Understanding the physical chemistry of ErCl₃·6H₂O is the foundation of effective risk mitigation.

Key Properties

| Property | Value | Safety Implication |

| Appearance | Pink, crystalline solid | distinct color aids in spill identification. |

| Molecular Weight | 381.71 g/mol | High density implies rapid settling of dust, but aerosols remain a risk. |

| Solubility | Soluble in water, ethanol | Rapid dissolution in sweat/tears facilitates local irritation. |

| Hygroscopicity | High | Absorbs atmospheric moisture; cakes over time, increasing force required to dispense (risk of sudden dust release). |

| Thermal Decomposition | >774°C (anhydrous) | Critical: Decomposes to release Hydrogen Chloride (HCl) gas and Erbium oxides at high temperatures. |

The Hydrolysis Hazard

The "Expertise" component of this safety profile lies in understanding why this salt causes irritation. Unlike neutral salts, lanthanide chlorides can undergo partial hydrolysis in aqueous solution, slightly lowering pH:

Upon contact with the moisture of the eye or respiratory tract, this reaction, combined with the high ionic strength, drives the irritation response described in GHS H-codes.

GHS Hazard Identification & Toxicology

The following classifications are derived from aggregated SDS data (Sigma-Aldrich, Fisher, ECHA).

Hazard Statements (H-Codes)

| Code | Classification | Target Organ / Mechanism |

| H315 | Causes skin irritation | Dermal contact causes desiccation and acidic irritation. |

| H319 | Causes serious eye irritation | High Risk: Mechanical abrasion from crystals + chemical irritation from hydrolysis. |

| H335 | May cause respiratory irritation | Inhalation of dust/aerosols triggers mucosal inflammation in the upper respiratory tract. |

Toxicological Data

-

Acute Toxicity (Oral): LD50 (Mouse) = 4,417 mg/kg [1].[1]

-

Interpretation: While the lethal dose is relatively high (low acute lethality), the effective toxicity in a lab setting is driven by chronic low-level irritation rather than acute poisoning.

-

-

Carcinogenicity: Not classified by IARC, NTP, or OSHA.[2]

-

Chronic Exposure: Long-term inhalation of rare earth dusts can potentially lead to rare earth pneumoconiosis, though this is less common with soluble salts like chlorides compared to oxides.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and gloves" instructions are insufficient without context.

Respiratory Protection Logic

-

Scenario A (Solid Handling): When weighing <10g, a standard fume hood (face velocity 0.5 m/s) is sufficient.

-

Scenario B (Dust Generation): If grinding or handling large quantities outside a hood, an N95 (US) or P2 (EU) particulate respirator is mandatory to prevent H335 (Respiratory Irritation).

Dermal & Ocular Protection

-

Gloves: Nitrile rubber (0.11 mm thickness) provides adequate protection. Break-through time is generally >480 min for solid handling.

-

Eye Protection: ANSI Z87.1 Chemical Splash Goggles are required. Safety glasses are insufficient because fine dust can bypass side shields and react with ocular moisture.

Emergency Response Protocols

Exposure Response Workflow

The following diagram outlines the immediate decision logic for exposure incidents.

Figure 1: Decision logic for immediate response to Erbium Chloride exposure.

Spill Management Protocol

Objective: Containment without aerosolization.

-

Isolate: Evacuate non-essential personnel. Mark the zone.

-

PPE Up: Don goggles, nitrile gloves, and N95 respirator.

-

Containment Strategy:

-

Dry Spill: Do NOT dry sweep. This generates dust. Use a HEPA vacuum or wet the powder slightly with an inert absorbent (sand/vermiculite) before scooping.

-

Wet Spill: Absorb with inert material (vermiculite).

-

-

Disposal: Place in a closed container labeled "Hazardous Waste - Erbium Salts."

-

Verification: Wipe surface with a moist paper towel; pink residue indicates incomplete cleanup.

Figure 2: Workflow for safe containment and disposal of spills.

Storage & Incompatibility[1][3][4][5]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, well-ventilated place.

-

Desiccation: Due to hygroscopicity, storing under an inert atmosphere (Argon/Nitrogen) or in a desiccator is recommended to maintain stoichiometry for precise applications.

-

Incompatibilities:

-

Strong Acids: Reaction may release HCl gas.

-

Strong Oxidizing Agents: Potential for energetic reactions.

-

References

-

ChemicalBook. (2023). Erbium Chloride Safety Data Sheet - Acute Toxicity Data. Retrieved from

-

Sigma-Aldrich. (2023).[3] Safety Data Sheet: Erbium(III) chloride hexahydrate. Retrieved from

-

Fisher Scientific. (2023). Erbium(III) chloride hexahydrate SDS. Retrieved from

-

PubChem. (2023).[3] Erbium Chloride - Compound Summary. National Library of Medicine. Retrieved from

-

ECHA. (2023). C&L Inventory: Erbium(III) chloride hexahydrate. European Chemicals Agency.[1][4] Retrieved from

Sources

Methodological & Application

Preparation of Erbium-Doped NaYF4 Nanoparticles: An Application Note and Protocol Guide for Researchers

Foreword: The Rising Significance of Lanthanide-Doped Nanoparticles in Advanced Therapeutics

In the landscape of nanomedicine, erbium-doped sodium yttrium fluoride (NaYF4:Er) nanoparticles are emerging as a class of highly versatile and promising nanomaterials. Their unique ability to convert near-infrared (NIR) light into visible emissions, a process known as upconversion, opens up new frontiers in biological imaging, targeted drug delivery, and photodynamic therapy.[1][2] This capability allows for deeper tissue penetration with minimal photodamage to biological tissues, a significant advantage over conventional fluorescence-based methods.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, characterization, and functionalization of high-quality NaYF4:Er nanoparticles.

I. Foundational Principles: Understanding the Synthesis of NaYF4:Er Nanoparticles

The synthesis of NaYF4:Er nanoparticles with controlled size, shape, and crystal phase is paramount to harnessing their full potential. The hexagonal (β) phase of NaYF4 is widely recognized as the most efficient host lattice for upconversion luminescence due to its low phonon energy, which minimizes non-radiative decay and enhances emission intensity.[4][5] The choice of synthesis method directly influences these critical parameters. Several methods have been established, each with its own set of advantages and considerations.[6]

Comparative Analysis of Synthesis Methodologies

| Synthesis Method | Temperature | Pressure | Typical Size Range | Key Advantages | Key Considerations |

| Hydrothermal/Solvothermal | 150-240°C | High | 20-200 nm | Good crystallinity, control over morphology | Requires specialized high-pressure reactors, longer reaction times |

| Thermal Decomposition | >300°C | Atmospheric | 10-50 nm | High monodispersity, excellent crystallinity | Requires inert atmosphere, high-boiling point organic solvents |

| Co-precipitation | Room Temp - 80°C | Atmospheric | 20-120 nm | Simple, rapid, scalable | Prone to aggregation, often requires post-synthesis annealing |

| Reverse Microemulsion | Room Temp | Atmospheric | 10-50 nm | Excellent size control, good monodispersity | Complex multi-component system, lower yield |

II. Detailed Synthesis Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the synthesis of NaYF4:Er,Yb nanoparticles. Ytterbium (Yb³⁺) is co-doped as a sensitizer to efficiently absorb 980 nm light and transfer the energy to the erbium (Er³⁺) activator, which then emits visible light.

A. Hydrothermal Synthesis Protocol

This method leverages the high pressure and temperature of an aqueous or organic solvent to promote the crystallization of the nanoparticles. Oleic acid is commonly used as a capping agent to control the growth and morphology of the nanocrystals.[4]

Rationale: The hydrothermal method is excellent for producing highly crystalline β-phase NaYF4 nanoparticles. The use of an autoclave allows for precise temperature and pressure control, leading to reproducible results. Oleic acid coordinates with the lanthanide ions, influencing the nanoparticle's shape and preventing aggregation.[4]

Experimental Workflow:

Hydrothermal Synthesis Workflow.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ytterbium(III) nitrate hexahydrate (Yb(NO₃)₃·6H₂O)

-

Erbium(III) nitrate hexahydrate (Er(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium fluoride (NaF)

-

Oleic acid (OA)

-

Ethanol

-

Deionized water

Protocol:

-

In a typical synthesis for NaYF₄: 20% Yb³⁺, 2% Er³⁺, prepare a stock solution of the lanthanide nitrates in deionized water.

-

In a beaker, mix 1.08 g of NaOH, 9 mL of oleic acid, and 10 mL of ethanol. Stir at room temperature until a clear solution is formed.[4]

-

Slowly add 4 mL of a NaF aqueous solution (containing 0.252 g of NaF) to the mixture with vigorous stirring.[4]

-

Add 6.41 mL of a 0.1872 M aqueous solution containing the stoichiometric amounts of Y(NO₃)₃, Yb(NO₃)₃, and Er(NO₃)₃ while stirring vigorously.[4]

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C for 12-24 hours.[4] The reaction time influences the crystal phase, with longer times favoring the desired hexagonal phase.[4]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation and wash it several times with ethanol and deionized water to remove unreacted precursors and oleic acid.

-

Dry the final nanoparticle product in a vacuum oven at 60°C for 12 hours.[4]

B. Thermal Decomposition Protocol

This method involves the high-temperature decomposition of organometallic precursors in a high-boiling point organic solvent. It is renowned for producing highly monodisperse and crystalline nanoparticles.

Rationale: The high reaction temperature promotes the formation of highly crystalline nanoparticles. The use of oleic acid and octadecene as capping agent and solvent, respectively, allows for excellent control over nanoparticle nucleation and growth, resulting in a narrow size distribution.

Experimental Workflow:

Thermal Decomposition Synthesis Workflow.

Materials:

-

Yttrium(III) oxide (Y₂O₃)

-

Ytterbium(III) oxide (Yb₂O₃)

-

Erbium(III) oxide (Er₂O₃)

-

Trifluoroacetic acid (TFA)

-

Sodium trifluoroacetate (NaTFA)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Ethanol

Protocol:

-

Prepare the lanthanide trifluoroacetate precursors by dissolving the corresponding lanthanide oxides in trifluoroacetic acid and then evaporating to dryness.

-

In a three-neck flask, combine the stoichiometric amounts of the lanthanide trifluoroacetates and sodium trifluoroacetate with oleic acid and 1-octadecene.

-

Heat the mixture to 100°C under vacuum with stirring for 30 minutes to remove water and oxygen.

-

Under an argon atmosphere, heat the solution to 300°C and maintain this temperature for 1 hour.

-

After the reaction, cool the solution to room temperature.

-

Add ethanol to precipitate the nanoparticles and collect them by centrifugation.

-

Wash the nanoparticles several times with ethanol and resuspend them in a nonpolar organic solvent like hexane or cyclohexane.

III. Characterization of NaYF4:Er Nanoparticles

Thorough characterization is essential to validate the synthesis and understand the properties of the nanoparticles.

-

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure (cubic α-phase vs. hexagonal β-phase) and assess the crystallinity of the nanoparticles.[4] The diffraction patterns are compared with standard JCPDS files for NaYF4.

-

Transmission Electron Microscopy (TEM): TEM provides detailed information about the size, shape, and monodispersity of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[7]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information about their size distribution and aggregation state.

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to characterize the upconversion properties of the nanoparticles. The sample is excited with a 980 nm laser, and the emission spectrum is recorded to identify the characteristic green and red emission bands of Er³⁺.[4]

IV. Surface Modification for Biomedical Applications

For applications in drug delivery and bioimaging, the hydrophobic surface of as-synthesized nanoparticles (often capped with oleic acid) must be modified to render them water-dispersible and biocompatible.[8][9]

A. Ligand Exchange

One common strategy is to replace the native hydrophobic ligands with bifunctional hydrophilic ligands. For instance, polyethylene glycol (PEG) with a phosphate anchoring group can be used to create a stable, biocompatible coating.[10]

Rationale: PEGylation is a widely used technique to improve the biocompatibility of nanoparticles by reducing non-specific protein adsorption and prolonging their circulation time in the bloodstream.[11][12]

B. Silica Coating

Coating the nanoparticles with a layer of silica is another effective method to enhance their stability and provide a versatile platform for further functionalization. The silica shell can be functionalized with various groups, such as amines or carboxyls, for the covalent attachment of drugs or targeting molecules.[6]

Rationale: A silica shell not only improves the water-dispersibility and biocompatibility but also protects the nanoparticle core from the external environment, which can quench the upconversion luminescence.[8]

Protocol for Silica Coating (Stöber Method):

-

Disperse the oleic acid-capped NaYF4:Er,Yb nanoparticles in a mixture of isopropanol and water.

-

Add ammonia solution to catalyze the reaction.

-

Slowly add tetraethyl orthosilicate (TEOS) while stirring.

-

Allow the reaction to proceed for several hours to form a silica shell.

-

The thickness of the silica shell can be controlled by adjusting the amount of TEOS and the reaction time.

-

The silica-coated nanoparticles can be further functionalized by reacting them with aminosilanes (e.g., APTES) to introduce amine groups on the surface.[6]

V. Concluding Remarks and Future Perspectives

The synthesis of erbium-doped NaYF4 nanoparticles with tailored properties is a critical step towards their successful implementation in advanced biomedical applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to produce high-quality upconversion nanoparticles. Future research will likely focus on further enhancing the upconversion efficiency, developing novel surface functionalization strategies for targeted drug delivery, and exploring the full potential of these remarkable nanomaterials in theranostics. The continued development in this field holds the promise of significant advancements in the diagnosis and treatment of diseases.

VI. References

-

Synthesis of Upconversion β-NaYF4:Nd3+/Yb3+/Er3+ Particles with Enhanced Luminescent Intensity through Control of Morphology and Phase. MDPI. Available at: [Link]

-

Low-temperature open-air synthesis of PVP-coated NaYF4:Yb,Er,Mn upconversion nanoparticles with strong red emission. The Royal Society. Available at: [Link]

-

Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. MDPI. Available at: [Link]

-

Synthesis of NaYF4:Yb3+, Er3+ upconversion nanoparticles in normal microemulsions. SpringerLink. Available at: [Link]

-

Upconversion Colloid for Tracking Cellular Uptake of Nanoparticles. MDPI. Available at: [Link]

-

Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection. PMC. Available at: [Link]

-

Enhancing Upconversion nanoparticle performance of NaYF4: Yb,Tm with doping optimization and shell addition and of NaYF4: Yb,Er with Yb,Nd shell addition. USD RED. Available at: [Link]

-

Controlled Synthesis of Up-Conversion NaYF4:Yb,Tm Nanoparticles for Drug Release under Near IR-Light Therapy. MDPI. Available at: [Link]

-

a, b Photoluminescence spectra of pure and Yb, Er-doped NaYF4 compounds with excitation wavelength at 980 nm. ResearchGate. Available at: [Link]

-

Characterization of upconversion nanoparticles (UCNPs). (A) X-ray... ResearchGate. Available at: [Link]

-

Stability, dissolution, and cytotoxicity of NaYF4-upconversion nanoparticles with different coatings. PubMed. Available at: [Link]

-

Surface functionalization of up-converting NaYF4 nanocrystals with chiral molecules. RSC Publishing. Available at: [Link]

-

Hydrothermal Synthesis of NaYF4:Yb,Er Upconversion Nanoparticles and Modification of Their Surfaces for Biosensing. ResearchGate. Available at: [Link]

-

[Synthesis and characterization of NaYF4 : Yb, Er upconversion fluorescent nanoparticles via a co-precipitation method]. PubMed. Available at: [Link]

-

(PDF) Synthesis of NaYF 4 :Yb 3+ , Tm 3+ Nanocrystals Via the Thermal Decomposition Method Using Refined Sunflower Oil. ResearchGate. Available at: [Link]

-

(PDF) Reverse microemulsion synthesis of mixed α and β phase NaYF4:Yb,Er nanoparticles: calcination induced phase formation, morphology, and upconversion emission. ResearchGate. Available at: [Link]

-

Lanthanide-doped Upconversion Nanoparticles for Emerging Applications in Drug Delivery and Therapeutics. University of Groningen. Available at: [Link]

-

(PDF) Stability, dissolution, and cytotoxicity of NaYF4-upconversion nanoparticles with different coatings. ResearchGate. Available at: [Link]

-

A simple and efficient synthetic route for preparation of NaYF4 upconversion nanoparticles by thermo-decomposition of rare-earth oleates. RSC Publishing. Available at: [Link]

-

CHARACTERIZATION OF UPCONVERSION NANOPARTICLES BY FLUORESCENCE SPECTROMETRY AND CAPILLARY ELECTROPHORESIS. MendelNet. Available at: [Link]

-

Synthesis and Characterization of NaYF4 : Yb, Er Upconversion Fluorescent Nanoparticles via a Co-Precipitation Method. ResearchGate. Available at: [Link]

-

NIR-II Upconversion Photoluminescence of Er3+ Doped LiYF4 and NaY(Gd)F4 Core-Shell Nanoparticles. Frontiers. Available at: [Link]

-

Seed-mediated synthesis of NaYF4:Yb, Er/NaGdF4 nanocrystals with improved upconversion fluorescence and MR. Yong Hu Group. Available at: [Link]

-

Surface Modification of Upconverting NaYF4 Nanoparticles with PEG−Phosphate Ligands for NIR (800 nm) Biolabeling within the Biological Window. ACS Publications. Available at: [Link]

-

Application of Upconversion Nanoparticles in Biomedical Field. MATEC Web of Conferences. Available at: [Link]

-

Biofunctionalization, cytotoxicity, and cell uptake of lanthanide doped hydrophobically ligated NaYF4 upconversion nanophosphors. AIP Publishing. Available at: [Link]

-

Application of Lanthanide-Doped Upconversion Nanoparticles for Cancer Treatment: A Review. Taylor & Francis Online. Available at: [Link]

-

Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. Available at: [Link]

-

Controlled Synthesis of NaYF4:Yb,Er Upconversion Nanocrystals as Potential Probe for Bioimaging: A Focus on Heat Treatment. ACS Publications. Available at: [Link]

-

Investigating the effect of synthesis parameters on the structure and upconversion luminescent properties of NaYF4:Tm,Yb for anticounterfeiting printing ink. VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Mechanisms of Upconversion Luminescence of Er3+-Doped NaYF4 via 980 and 1530 nm Excitation. PMC. Available at: [Link]

-

SCN–IgG functionalized NaYF4:Yb/(Er,Tm) upconversion nanoparticles for targeted fluorescence imaging of liver cancer cells. ResearchGate. Available at: [Link]

-

Toxicity of Large and Small Surface-Engineered Upconverting Nanoparticles for In Vitro and In Vivo Bioapplications. MDPI. Available at: [Link]

-

NaYbF4@NaYF4 Nanoparticles: Controlled Shell Growth and Shape-Dependent Cellular Uptake. ACS Publications. Available at: [Link]

-

The Assessment of Photo-Induced Toxicity of [NaYF4:Yb3+, Er3+] Upconversion Nanoparticles on Model Normal and Cancer Cell Lines in Vitro. Journal of Biomedical Photonics & Engineering. Available at: [Link]

-

PEG-Neridronate-Modified NaYF4:Gd3+,Yb3+,Tm3+/NaGdF4 Core− Shell Upconverting Nanoparticles for Bimodal Magnetic Resonance. CNR-IRIS. Available at: [Link]

-

Empowering the Emission of Upconversion Nanoparticles for Precise Subcellular Imaging. MDPI. Available at: [Link]

-

(PDF) PEG-Neridronate-Modified NaYF 4 :Gd 3+ ,Yb 3+ ,Tm 3+ /NaGdF 4 Core–Shell Upconverting Nanoparticles for Bimodal Magnetic Resonance/Optical Luminescence Imaging. ResearchGate. Available at: [Link]

-

PEG-Neridronate-Modified NaYF4:Gd3+,Yb3+,Tm3+/NaGdF4 Core–Shell Upconverting Nanoparticles for Bimodal Magnetic Resonance/Optical Luminescence Imaging. ACS Publications. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. matec-conferences.org [matec-conferences.org]

- 3. A synthesis and up-conversional photoluminescence study of hexagonal phase NaYF4:Yb,Er nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. iris.cnr.it [iris.cnr.it]

Application Note: High-Efficiency Organic Synthesis Using Erbium(III) Chloride Hexahydrate (ErCl₃·6H₂O) as a Green Lewis Acid Catalyst

Executive Summary & Mechanistic Insights

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) has emerged as a highly versatile, moisture-tolerant Lewis acid catalyst in modern organic synthesis. Unlike traditional Lewis acids (e.g., AlCl₃, TiCl₄) that violently decompose in water and require rigorous anhydrous conditions, ErCl₃·6H₂O maintains its catalytic activity in aqueous and alcoholic media [1].

Causality of Catalytic Efficiency:

The exceptional catalytic activity of Er(III) is driven by the lanthanide contraction, which results in a high charge density and pronounced oxophilicity [2]. Furthermore, its high water-exchange rate constant (WERC) and optimal hydrolysis constant (

Key Applications & Quantitative Data

ErCl₃·6H₂O is uniquely suited for several key synthetic transformations, overcoming the limitations of conventional catalysts:

-

Domino Condensation/Electrocyclization: Converts biomass-derived furfural into densely functionalized cyclopentenones—key intermediates for bioactive carbocycles [1], [3].

-

Acylation of Alcohols and Phenols: Highly active for esterification using acid anhydrides without the need for basic catalysts (like DMAP) or toxic solvents [2].

Table 1: Comparative Data for ErCl₃·6H₂O Catalyzed Reactions

| Reaction Type | Substrates | Catalyst Loading | Solvent | Temp / Time | Yield (%) | Reference |

| Domino Cyclization | Furfural + Dibenzylamine | 5 mol% | Ethanol | 50 °C, 30 min | 79–97% | Estevão et al. [1] |

| Domino Cyclization | Furfural + Morpholine | 1 mol% | Ethyl Lactate | RT, 30 min | >99% | Procopio et al.[3] |

| Acylation | Salicylic Acid + Ac₂O | 10 mol% | Solvent-free | RT, 15 min | >95% | Dalpozzo et al. [2] |

Mandatory Visualizations

Mechanistic pathway of furfural rearrangement to cyclopentenones catalyzed by ErCl₃·6H₂O.

Step-by-step experimental workflow for the ErCl₃·6H₂O catalyzed synthesis of cyclopentenones.

Experimental Protocols

Protocol 1: One-Pot Synthesis of trans-4,5-Bis-dibenzylaminocyclopent-2-enone

Context: This protocol demonstrates a domino condensation, ring-opening, and 4π-electrocyclization reaction [1].

Causality of Experimental Choices:

-

Solvent (Ethanol): Chosen not just for its green profile, but because the highly lipophilic product naturally precipitates from the polar solvent upon cooling. This eliminates the need for complex, solvent-heavy chromatographic purification.

-

Temperature (50 °C): Provides the specific thermal energy required for the conrotatory 4π-electrocyclization of the intermediate Stenhouse salt, ensuring exclusive stereospecific formation of the trans-diastereomer.

-

Atmosphere: No inert gas (N₂/Ar) is required because the Er(III) coordination sphere is highly stable and moisture-tolerant.

Step-by-Step Methodology:

-

Reagent Preparation: To a 25 mL round-bottom flask, add ErCl₃·6H₂O (0.1 g, 5 mol%), ethanol (2.6 mL), dibenzylamine (2.0 mL, 10.4 mmol, 2.0 equiv), and furfural (0.43 mL, 5.2 mmol, 1.0 equiv).

-

Thermal Activation: Stir the reaction mixture at 50 °C for exactly 30 minutes.

-

Observation: A yellow solid will begin to precipitate after 10–15 minutes as the solubility limit of the product is reached.

-

-

Quenching & Precipitation: Cool the flask in an ice bath (0 °C) for 5 minutes. Add cold distilled water (10 mL) to maximize the precipitation of the highly organic product while keeping the ErCl₃ catalyst and unreacted polar impurities dissolved in the aqueous phase.

-

Isolation: Filter the yellow solid under vacuum using a Büchner funnel. Wash the filter cake with an additional 5 mL of cold water.

-

Self-Validation (QC): Dry the solid in an oven (60 °C). Verify purity via Thin Layer Chromatography (TLC) (Hexane/EtOAc 8:2) and melting point analysis. A sharp melting point indicates high purity without the need for further recrystallization.

Protocol 2: Solvent-Free Acylation of Salicylic Acid (Aspirin Synthesis)

Context: ErCl₃ is a powerful catalyst for the acylation of sterically hindered or electronically deactivated phenols, which typically resist standard esterification [2].

Causality of Experimental Choices:

-

Solvent-Free Conditions: Maximizes the collision frequency between the anhydride and the substrate, driving the reaction to completion rapidly while minimizing chemical waste.

-

Catalyst Recovery: ErCl₃ can be recovered from the aqueous wash phase due to its high water solubility, allowing for eco-friendly recycling.

Step-by-Step Methodology:

-

Reaction Setup: Mix salicylic acid (1.0 mmol) and acetic anhydride (1.5 mmol) in a 10 mL reaction vial.

-

Catalyst Addition: Add ErCl₃·6H₂O (10 mol%). Stir the mixture at room temperature for 15 minutes.

-

Workup: Dilute the mixture with CH₂Cl₂ (10 mL) and wash with distilled water (2 x 5 mL) to remove the catalyst and the acetic acid by-product.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure acetylated product (Aspirin).

References

-

Estevão, M. S., Martins, R. J. V., & Afonso, C. A. M. (2017). Synthesis of trans-4,5-Bis-dibenzylaminocyclopent-2-enone from Furfural Catalyzed by ErCl₃·6H₂O. Journal of Chemical Education, 94(10), 1587-1589.[Link]

-

Dalpozzo, R., De Nino, A., Maiuolo, L., Oliverio, M., Procopio, A., Russo, B., & Tocci, A. (2007). Erbium(III) Chloride: a Very Active Acylation Catalyst. Australian Journal of Chemistry, 60(1), 75-79.[Link]

-

Procopio, A., Costanzo, P., Curini, M., Nardi, M., Oliverio, M., & Sindona, G. (2013). Erbium(III) Chloride in Ethyl Lactate as a Smart Ecofriendly System for Efficient and Rapid Stereoselective Synthesis of trans-4,5-Diaminocyclopent-2-enones. ACS Sustainable Chemistry & Engineering, 1(5), 541-544.[Link]

Application Note: Dehydration of Erbium Chloride Hexahydrate to Anhydrous Erbium Chloride

Introduction: The Critical Need for Anhydrous Erbium Chloride

Erbium (III) chloride (ErCl₃) is a compound of significant interest within the fields of materials science, organic synthesis, and optical technology. Its hydrated form, erbium chloride hexahydrate (ErCl₃·6H₂O), is a commercially available, pink crystalline solid that serves as a common starting material.[1][2] However, for many advanced applications, the anhydrous form is not just preferred but essential. Anhydrous ErCl₃ is a crucial precursor for the synthesis of erbium metal, organometallic erbium compounds, and serves as a dopant in optical fibers and amplifiers.[3] It also functions as a mild Lewis acid catalyst in various organic reactions.[4][5]

The presence of water in the hexahydrate form can be detrimental, leading to the formation of unwanted byproducts and interfering with sensitive chemical transformations. Therefore, the effective dehydration of erbium chloride hexahydrate is a foundational procedure for researchers in these fields.

The Dehydration Challenge: Why Simple Heating Fails